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Compound of Interest

Compound Name: 3,3-Dimethylcycloheptanone

cat. No.: B13571215

An In-depth Technical Guide to 3,3-Dimethylcycloheptanone
IUPAC Name: 3,3-Dimethylcycloheptanone Molecular Formula: CoH160

This guide provides a comprehensive technical overview of 3,3-Dimethylcycloheptanone, a
saturated seven-membered cyclic ketone. Intended for researchers, scientists, and
professionals in drug development, this document outlines the compound's properties, a
detailed protocol for its logical synthesis, and its predicted spectroscopic characteristics. Due to
a scarcity of published experimental data for this specific molecule, this guide has been
constructed based on established chemical principles, including well-documented reaction
mechanisms and spectroscopic data from analogous structures.

Physicochemical Properties

The fundamental properties of 3,3-Dimethylcycloheptanone are summarized below. While the
molecular weight and formula are exact, other physical properties are estimated based on
trends observed for similar cyclic ketones, such as cycloheptanone and its substituted
derivatives.
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Property Value Source
IUPAC Name 3,3-Dimethylcycloheptanone

Molecular Formula CoH160

Molecular Weight 140.22 g/mol Calculated
CAS Number 17395-32-7 PubChem[1]

Colorless to pale yellow liquid

Appearance
PP (Predicted)

~195-205 °C (Estimated at 760

Boiling Point
mmHg)

~0.90 g/mL (Estimated at 25

Density °C)

Soluble in common organic
Solubility solvents; sparingly soluble in

water (Predicted)

Proposed Synthesis: Experimental Protocol

The most logical synthetic route to 3,3-Dimethylcycloheptanone is a one-carbon ring
expansion of the readily available precursor, 3,3-dimethylcyclohexanone. The Tiffeneau-
Demjanov rearrangement is a classic and effective method for this transformation.[2][3] The
multi-step protocol detailed below is based on established procedures for this reaction
sequence.[4]

Overall Reaction Scheme: 3,3-Dimethylcyclohexanone — 1-cyano-3,3-dimethylcyclohexan-1-ol
- 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol — 3,3-Dimethylcycloheptanone

Step 1: Synthesis of 1-cyano-3,3-dimethylcyclohexan-1-
ol (Cyanohydrin Formation)

¢ Objective: To form the cyanohydrin intermediate from 3,3-dimethylcyclohexanone.

o Materials:
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[e]

3,3-dimethylcyclohexanone (1.0 eq)

o

Sodium cyanide (NaCN) (1.2 eq)

Glacial acetic acid

[¢]

[¢]

Diethyl ether

Water

[e]

e Procedure:

o In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 3,3-
dimethylcyclohexanone in diethyl ether.

o In a separate beaker, dissolve sodium cyanide in water and add it dropwise to the stirred
ketone solution.

o Slowly add glacial acetic acid to the biphasic mixture over 30 minutes, ensuring the
temperature remains below 10 °C.

o After the addition is complete, allow the reaction to stir at room temperature for 12-18
hours.

o Monitor the reaction by Thin Layer Chromatography (TLC).

o Upon completion, separate the organic layer. Wash the organic layer sequentially with
saturated aqueous sodium bicarbonate (NaHCOs) solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and concentrate
under reduced pressure to yield the crude cyanohydrin, which can be used in the next
step without further purification.

Step 2: Synthesis of 1-(aminomethyl)-3,3-
dimethylcyclohexan-1-ol (Nitrile Reduction)

¢ Objective: To reduce the cyanohydrin to the corresponding [3-amino alcohol.
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o Materials:

o

Crude 1-cyano-3,3-dimethylcyclohexan-1-ol (1.0 eq)

[¢]

Lithium aluminum hydride (LiAIH4) (2.0 eq)

[¢]

Anhydrous diethyl ether or tetrahydrofuran (THF)

Water

[e]

o

15% Aqueous sodium hydroxide (NaOH)
e Procedure:

o To a flask containing a stirred suspension of LiAlH4 in anhydrous diethyl ether under an
inert atmosphere (N2 or Ar), add a solution of the crude cyanohydrin in anhydrous diethyl
ether dropwise at 0 °C.

o After the addition, allow the mixture to warm to room temperature and then heat to reflux
for 4-6 hours.

o Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the
seqguential, dropwise addition of water, followed by 15% aqueous NaOH, and then more
water (Fieser workup).

o Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing
the solid with additional diethyl ether.

o Combine the organic filtrates and concentrate under reduced pressure to obtain the crude
amino alcohol.

Step 3: Synthesis of 3,3-Dimethylcycloheptanone
(Tiffeneau-Demjanov Rearrangement)

» Objective: To induce ring expansion via diazotization of the amino alcohol.[2]

o Materials:
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[e]

Crude 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol (1.0 eq)

o

Sodium nitrite (NaNO2) (1.1 eq)

Acetic acid

[¢]

Water

[¢]

[e]

Diethyl ether

e Procedure:

o Dissolve the crude amino alcohol in an aqueous solution of acetic acid and cool the
mixture to 0-5 °C in an ice-salt bath.

o Add a solution of sodium nitrite in water dropwise to the stirred amino alcohol solution.
Vigorous evolution of nitrogen gas should be observed. Maintain the temperature below 10
°C throughout the addition.

o After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture
to warm to room temperature and stir for an additional 2-3 hours.

o Extract the agueous mixture with diethyl ether (3x).

o Combine the organic extracts and wash them with saturated aqueous NaHCOs solution,
water, and brine.

o Dry the organic layer over anhydrous MgSOea, filter, and remove the solvent under reduced
pressure.

o Purify the resulting crude product by column chromatography on silica gel or distillation to
yield pure 3,3-Dimethylcycloheptanone.

Spectroscopic and Chromatographic Data
(Predicted)

The following tables summarize the predicted spectroscopic and chromatographic data for 3,3-
Dimethylcycloheptanone. These predictions are based on the analysis of its chemical
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structure and comparison with known data for similar compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDCl3)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~2.45 t 2H H-2 (a-CH2)
~2.30 s 2H H-7 (a'-CHz)
~1.65 m 2H H-6 (y-CHz)
~1.50 m 2H H-5 (B'-CHz)
~1.40 t 2H H-4 (B-CH2)
~1.00 S 6H 2 x CHs

Chemical Shift (6, ppm)

Carbon Assignment

~215 C-1(C=0)

~52 C-2 (0-CHz2)

~49 C-7 (o'-CHz)

~40 C-4 (B-CHz)

~35 C-3 (Quaternary C)
~30 2 x CHs

~28 C-6 (y-CH-2)

~25 C-5 (B'-CHz)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~2960-2850 Strong C-H (sp?) stretching
~1700 Strong C=0 (ketone) stretching
~1465 Medium CHz scissoring

CHs symmetric bending (gem-
~1370 Medium y 90

dimethyl)

Proposed Fragment

m/z Value . Notes
Identity
140 [M]*+ Molecular lon
125 [M - CHs]* Loss of a methyl group
Alpha-cleavage (loss of propyl
97 [M - CsH7]* p' ge ( Propy
radical)
Alpha-cleavage (loss of butyl
83 [M - CaHo]* p. ge ( Y
radical)
69 Further fragmentation
- Common fragment in cyclic

systems

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship

between the molecular structure and its predicted spectroscopic signals.
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Step 1: Cyanohydrin Formation

3,3-Dimethylcyclohexanone

1. NaCN, H20
2. Acetic Acid, Et20
0°C to RT

1-Cyano-3,3-dimethylcyclohexan-1-ol

Step 2: Nitrile Reduction

1. LiAlHa, Et20
2. H20, NaOH(aq)
Reflux

1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol

Step 3: Tiffeneau-Demjanov Rearrangement

NaNOz2, Acetic Acid(aq)
0°C to RT

3,3-Dimethylcycloheptanone

Click to download full resolution via product page
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Caption: Proposed synthesis workflow for 3,3-Dimethylcycloheptanone via Tiffeneau-
Demjanov rearrangement.

3,3-Dimethylcycloheptanone Structure

Quat-C B-CH2 B'-CH2

redicted/:3C NMR \Signals (ppm)

C1 (~215) C2 (~52) C3 (~35) C4 (~40) C5 (~25) C6 (~28) C7 (~49) CHs (~30)

Click to download full resolution via product page

Caption: Logical relationship between structure and predicted 3C NMR chemical shifts for 3,3-
Dimethylcycloheptanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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